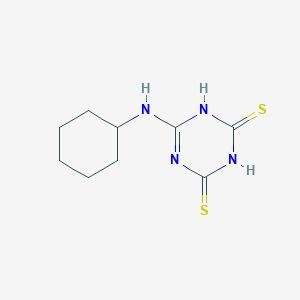
N-Carbamoyl-N'-(2,6-dichlorophenyl)-N-methylmethanehydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoyl-N’-(2,6-dichlorophenyl)-N-methylmethanehydrazonamide is a chemical compound known for its unique structure and properties It contains a carbamoyl group, a dichlorophenyl group, and a methylmethanehydrazonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-N’-(2,6-dichlorophenyl)-N-methylmethanehydrazonamide typically involves the reaction of 2,6-dichloroaniline with methyl isocyanate, followed by the addition of hydrazine hydrate. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-N’-(2,6-dichlorophenyl)-N-methylmethanehydrazonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-Carbamoyl-N’-(2,6-dichlorophenyl)-N-methylmethanehydrazonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Carbamoyl-N’-(2,6-dichlorophenyl)-N-methylmethanehydrazonamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-Carbamoyl-N’-(3,4-dichlorophenyl)-N-methylmethanehydrazonamide
- N-Carbamoyl-N’-(2,4-dichlorophenyl)-N-methylmethanehydrazonamide
- N-Carbamoyl-N’-(2,6-dichlorophenyl)-N-methylcarbamate
Uniqueness
N-Carbamoyl-N’-(2,6-dichlorophenyl)-N-methylmethanehydrazonamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both carbamoyl and hydrazonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
62577-57-5 |
|---|---|
Molecular Formula |
C9H10Cl2N4O |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
1-[[(2,6-dichlorophenyl)hydrazinylidene]methyl]-1-methylurea |
InChI |
InChI=1S/C9H10Cl2N4O/c1-15(9(12)16)5-13-14-8-6(10)3-2-4-7(8)11/h2-5,14H,1H3,(H2,12,16) |
InChI Key |
ABULZRMDGCADLI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=NNC1=C(C=CC=C1Cl)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



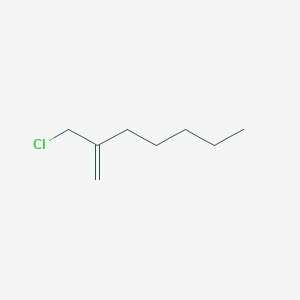
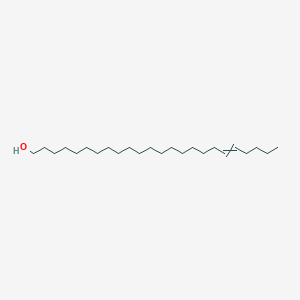
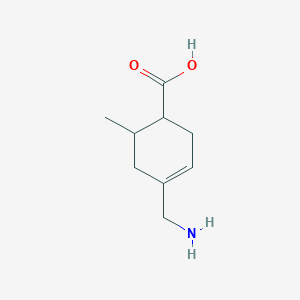
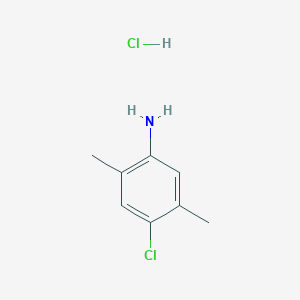
![1h-1,2,3-Triazolo[4,5-c]pyridin-4-amine,n-(3-methyl-2-butenyl)-](/img/structure/B14519310.png)
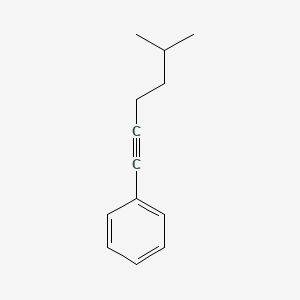




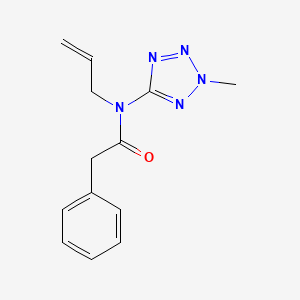
![Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone](/img/structure/B14519348.png)
